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molecular formula C8H9BrO3 B8336161 3-Bromo-2-hydroxy-4-methoxybenzenemethanol

3-Bromo-2-hydroxy-4-methoxybenzenemethanol

Cat. No. B8336161
M. Wt: 233.06 g/mol
InChI Key: PZFXOEGJQLAANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814343

Procedure details

28 g (0.12 mole) of methyl 3-bromo-2-hydroxy-4-methoxybenzoate (prepared according to the method of T. M. CRESP et al., J. Chem. Soc. Perkin Trans., Part 1, (1973), 340-345) dissolved in 250 ml of tetrahydrofuran, are added dropwise, in the course of 75 minutes, at 0° C. to a suspension of 6.06 g (0.159 mole) oflithium aluminum hydride in 100 ml of tetrahydrofuran. The reaction mixture is stirred for 3 hours at ambient temperature. Subsequently, there is added a mixture of 11.5 ml of water and 12 ml of tetrahydrofuran, followed by acifification with 28.6 ml of concentrated hydrochloric acid dissolved in 300 ml of water. The mixture is extracted with dichloromethane. The organic phases are washed with water, dried over anhydrous sodium sulfate and then evaporated pressure. The residue (22.9 g) is used as such in the following step. Yield: 91% of theory.
Name
methyl 3-bromo-2-hydroxy-4-methoxybenzoate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28.6 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:14])=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5](OC)=[O:6].[H-].[Al+3].[H-].[H-].Cl>O1CCCC1.O>[Br:1][C:2]1[C:3]([OH:14])=[C:4]([CH2:5][OH:6])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13] |f:1.2.3.4|

Inputs

Step One
Name
methyl 3-bromo-2-hydroxy-4-methoxybenzoate
Quantity
28 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)OC)C=CC1OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
28.6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
11.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Subsequently, there is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
WASH
Type
WASH
Details
The organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C(=C(C=CC1OC)CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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